

Compound of Interest

Compound Name: 4-Methylbuphedrone
Cat. No.: B1651761

Abstract

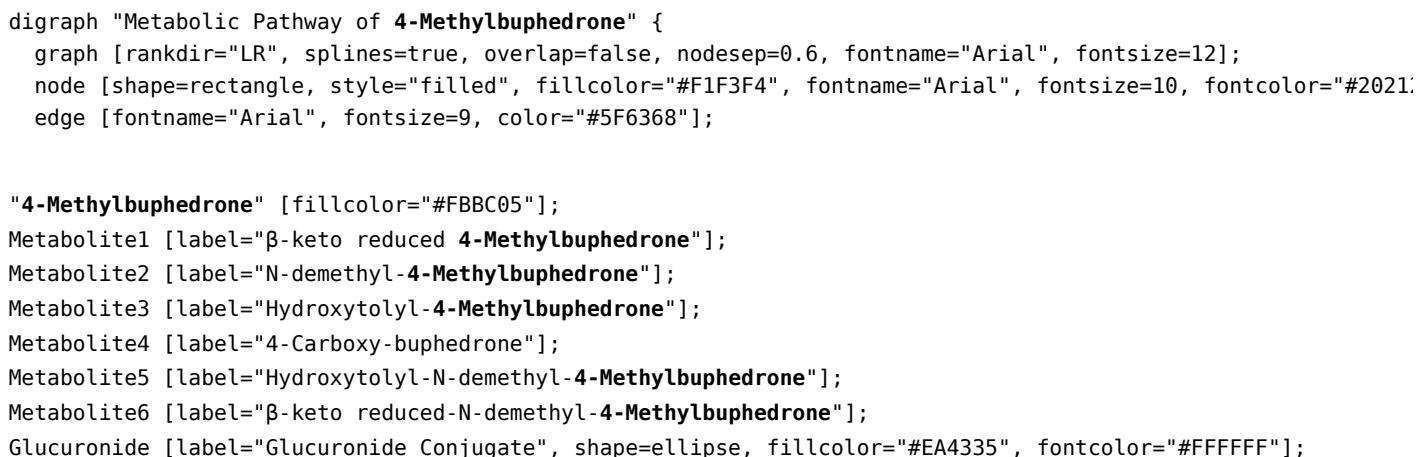
This technical guide provides a comprehensive overview of the cytochrome P450 (CYP450) mediated metabolism of **4-methylbuphedrone** (4-MBC).

Introduction

4-Methylbuphedrone (4-MBC), also known as 4-MeMABP or BZ-6378, is a stimulant drug belonging to the synthetic cathinone class. As with many i

Predicted Metabolic Pathways of 4-Methylbuphedrone

The metabolism of synthetic cathinones is a complex process primarily occurring in the liver, involving both Phase I and Phase II reactions.[2] Phase


Based on studies of structurally similar cathinones like mephedrone and 4-MEC, the metabolism of **4-Methylbuphedrone** is expected to proceed thr

- Reduction of the β -keto group: This is a common metabolic route for synthetic cathinones, resulting in the formation of an alcohol metabolite.[2]
- N-dealkylation: This involves the removal of the methyl group from the nitrogen atom.[2]
- Hydroxylation of the tolyl group: The 4-methyl group on the phenyl ring is susceptible to hydroxylation, which can be followed by further oxidation to
- Combinations of the above pathways: Metabolites can undergo multiple transformations.
- Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid.[3]

The primary CYP450 isoenzyme implicated in the metabolism of cathinones is CYP2D6.[4]

Visualization of Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic cascade of **4-Methylbuphedrone**.


```
"4-Methylbuphedrone" -> Metabolite1 [label="β-keto reduction"];
"4-Methylbuphedrone" -> Metabolite2 [label="N-demethylation"];
"4-Methylbuphedrone" -> Metabolite3 [label="Hydroxylation"];
Metabolite3 -> Metabolite4 [label="Oxidation"];
Metabolite2 -> Metabolite5 [label="Hydroxylation"];
Metabolite2 -> Metabolite6 [label="β-keto reduction"];
Metabolite3 -> Glucuronide [label="Glucuronidation"];
Metabolite1 -> Glucuronide [label="Glucuronidation"];
}
```

Caption: General experimental workflow for in vitro metabolite identification.

Conclusion

The cytochrome P450 metabolism of **4-Methylbuphedrone** is predicted to be extensive, involving multiple Phase I

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography and Mass Spectrometry. [pmid:33031111]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephedrone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cytochrome P450 Metabolism of 4-Methylbuphedrone: A Technical Guide]. BenchChem, [2025]. [Online PDF]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.